2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)-1-ETHANONE
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Overview
Description
2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)-1-ETHANONE is a complex organic compound that features a benzotriazole moiety, a triazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)-1-ETHANONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzotriazole and triazole intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)-1-ETHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities, making it a promising candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a valuable lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.
Mechanism of Action
The mechanism of action of 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)-1-ETHANONE involves its interaction with specific molecular targets. The benzotriazole and triazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme function or the activation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-1,2,3-benzotriazol-1-ylmethoxy)phenyl)ethanone: This compound shares the benzotriazole moiety but differs in the substitution pattern on the phenyl ring.
2-benzotriazol-1-yl-acetic acid naphthalen-1-ylmethylene-hydrazide: Another compound with a benzotriazole core, used in different applications.
Uniqueness
The uniqueness of 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(4-METHOXYPHENYL)-1-ETHANONE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20N6O2S |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C21H20N6O2S/c1-3-12-26-20(13-27-18-7-5-4-6-17(18)22-25-27)23-24-21(26)30-14-19(28)15-8-10-16(29-2)11-9-15/h3-11H,1,12-14H2,2H3 |
InChI Key |
NDDKEQJERZNWIG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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